molecular formula C15H21NO2S B2772076 Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone CAS No. 1396872-49-3

Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2772076
CAS No.: 1396872-49-3
M. Wt: 279.4
InChI Key: WHWAXIWDTPLHCN-UHFFFAOYSA-N
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Description

Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a furan ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the formation of the piperidine ring followed by the introduction of the furan moiety through a thioether linkage. The cyclopropyl group is then added to complete the synthesis. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The thioether linkage can be reduced to form sulfides.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the thioether linkage can produce cyclopropyl(4-(((furan-2-ylmethyl)sulfanyl)methyl)piperidin-1-yl)methanone.

Scientific Research Applications

Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the piperidine moiety may interact with neurotransmitter receptors, while the furan ring can participate in redox reactions.

Comparison with Similar Compounds

    Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a ketone.

    Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness: Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Cyclopropyl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, particularly focusing on its antibacterial, antifungal, and anticancer activities.

  • Molecular Formula : C₁₉H₂₃NO₂S
  • Molecular Weight : 329.5 g/mol
  • CAS Number : 1396811-49-6

The compound's biological activity is thought to arise from its structural components, particularly the piperidine ring and the furan moiety. These groups may interact with biological targets such as enzymes or receptors, potentially influencing various signaling pathways.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds with similar structures. For instance, piperidine derivatives have shown significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
This compoundTBDTBD

Antifungal Activity

The compound has also been investigated for antifungal properties. Similar piperidine derivatives have demonstrated varying degrees of activity against fungi such as Candida albicans and Fusarium oxysporum. The observed MIC values for these compounds ranged from 16.69 to 78.23 µM against C. albicans .

Table 2: Antifungal Activity of Related Compounds

CompoundMIC (µM)Target Fungi
Compound C16.69C. albicans
Compound D56.74F. oxysporum
This compoundTBDTBD

Anticancer Activity

Emerging research suggests that cyclopropyl-containing compounds could exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways . Further studies are required to elucidate these effects specifically for this compound.

Case Studies

  • Case Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of several piperidine derivatives, revealing that modifications in the chemical structure significantly influenced their activity against both Gram-positive and Gram-negative bacteria.
  • Case Study on Antifungal Properties : Another investigation focused on the antifungal effects of piperidine derivatives against C. albicans, demonstrating promising results that warrant further exploration into similar compounds.

Properties

IUPAC Name

cyclopropyl-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c17-15(13-3-4-13)16-7-5-12(6-8-16)10-19-11-14-2-1-9-18-14/h1-2,9,12-13H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWAXIWDTPLHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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